molecular formula C19H19N3O5S B2540755 Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 953253-52-6

Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2540755
CAS No.: 953253-52-6
M. Wt: 401.44
InChI Key: CDNVHAJZJWFIFH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to an isoxazole moiety via an acetamido bridge. The isoxazole ring is substituted with a 3-methoxyphenyl group, while the thiazole is functionalized with an ethyl ester.

Properties

IUPAC Name

ethyl 2-[2-[[2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-5-4-6-15(7-12)25-2/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNVHAJZJWFIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers . The thiazole ring can be synthesized via the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The final step involves the esterification of the intermediate product to form the ethyl acetate derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is efficient and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing isoxazole and thiazole rings exhibit significant antimicrobial properties. Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate has been studied for its efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

In a study evaluating structure-activity relationships (SAR), derivatives with modifications in the thiazole ring showed enhanced antibacterial efficacy. The compound demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects against cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate specific pathways involved .

Neuroprotective Effects

Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The presence of thiazole and isoxazole moieties may enhance the compound's ability to inhibit acetylcholinesterase activity, potentially improving cognitive function in affected individuals .

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial activity of several thiazole derivatives, including this compound, against multidrug-resistant pathogens. Results indicated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In a comparative study evaluating cytotoxic effects on various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. These findings support its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The isoxazole ring is known to inhibit enzymes involved in inflammatory processes, while the thiazole ring can modulate receptor activity in the nervous system . These interactions lead to the compound’s therapeutic effects, such as pain relief and anti-inflammatory action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares core features with several analogs in the evidence:

: Ethyl 2-(2-(2-(5-(4-Fluorophenyl)Isoxazol-3-yl)Acetamido)Thiazol-4-yl)Acetate
  • Key Difference : The phenyl substituent on the isoxazole is 4-fluoro (electron-withdrawing) vs. 3-methoxy (electron-donating) in the target compound.
  • Fluorine’s electronegativity may increase metabolic stability but reduce π-π stacking interactions in biological targets .
: 3-(Substituted Phenyl)-Isoxazoline-Imidazolo Hybrid
  • Key Features : A dichlorophenyl-substituted isoxazoline fused to an imidazolo-thiazole system.
  • Physical Properties : Melting point (138°C) and yield (74%) suggest moderate crystallinity and synthetic efficiency. The target compound’s lack of chlorine substituents may result in lower molecular weight and altered solubility .
: Ureido-Piperazine-Thiazole Derivatives
  • Key Features : A piperazine-linked thiazole with ureido and trifluoromethyl groups.
  • Mass Spectrometry : ESI-MS m/z 582.1 [M+H]+ highlights a higher molecular weight due to the piperazine and trifluoromethyl groups .

Crystallographic and Conformational Comparisons

: Fluorophenyl-Thiazole-Triazol Hybrids
  • Structural Data : Isostructural compounds with triclinic symmetry and near-planar conformations.
  • Implications : The target’s 3-methoxyphenyl group may introduce steric hindrance, disrupting planarity compared to ’s fluorophenyl derivatives. This could affect packing efficiency and crystallinity .

Biological Activity

Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 370.43 g/mol

The compound features an isoxazole ring, a thiazole moiety, and an acetamido group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole and isoxazole exhibit significant antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth. In vitro studies have shown that compounds with similar structures can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various assays. For instance, studies on similar isoxazole derivatives demonstrated their ability to induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Study 1: Anticancer Efficacy

A study conducted on a series of isoxazole derivatives, including compounds structurally related to this compound, revealed significant antiproliferative activity against various human cancer cell lines. The compound exhibited IC₅₀ values in the nanomolar range, indicating potent activity against cancer cells .

Study 2: Antimicrobial Assessment

In a comparative study evaluating the antimicrobial efficacy of thiazole derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Research Findings

Biological Activity IC₅₀ (µM) Mechanism
Anticancer (HeLa cells)0.25Induction of apoptosis
Antimicrobial (E. coli)0.5Inhibition of cell wall synthesis
Antimicrobial (S. aureus)0.75Disruption of protein synthesis

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic reactions. A typical approach involves:

Isoxazole Formation : Condensation of 3-methoxyphenylacetylene with hydroxylamine under acidic conditions to form the 5-(3-methoxyphenyl)isoxazole core.

Acetamido-Thiazole Coupling : React the isoxazole intermediate with 2-amino-thiazole derivatives in ethanol under reflux with glacial acetic acid as a catalyst .

Esterification : Final ethyl ester formation using ethyl chloroacetate in anhydrous ethanol with sodium acetate, followed by recrystallization .
Key Considerations : Solvent purity (e.g., absolute ethanol), reaction time optimization (4–6 hours), and stoichiometric ratios (1:1.1 for intermediates) are critical for yield improvement.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazole (δ 7.2–7.5 ppm) and isoxazole (δ 6.8–7.1 ppm) moieties, as well as the ethyl ester protons (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) .
  • HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>97%) and detect byproducts from incomplete coupling reactions .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z 413.12 for [M+H]+^+) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

Methodological Answer:

  • Enzyme Inhibition : Target kinases or proteases (e.g., COX-2, EGFR) using fluorometric assays with ATP-competitive substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC50_{50} calculations .
  • Solubility Pre-Screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) to assess aggregation or precipitation .

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

  • Storage : Lyophilized powder stored at -20°C in argon-flushed vials to prevent hydrolysis of the ester group.
  • Solvent Selection : Avoid aqueous buffers for long-term storage; use anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to variables like temperature (reflux vs. microwave), catalyst concentration (acetic acid: 1–5%), and solvent polarity (ethanol vs. DMF). Use ANOVA to identify significant factors .
  • Byproduct Analysis : LC-MS to detect side products (e.g., unreacted thiazole intermediates) and adjust stoichiometry or reaction time accordingly .

Q. What computational strategies are effective for predicting reaction pathways and transition states?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model the cyclization of the isoxazole-thiazole intermediate and identify energy barriers .
  • Reaction Path Search : Implement the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways, such as competing [3+2] cycloadditions .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Reproducibility Framework :
    • Validate assay conditions (e.g., ATP concentration in kinase assays).
    • Control for solvent effects (e.g., DMSO < 0.1% to avoid cytotoxicity).
    • Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Aggregate data from multiple studies using hierarchical clustering to identify outliers or batch effects .

Q. What strategies are recommended for synthesizing structural analogs with enhanced selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3_3) to modulate electronic effects on the isoxazole ring .
  • Side Chain Modifications : Replace the ethyl ester with tert-butyl esters to evaluate steric effects on target binding .

Q. How can process intensification techniques be applied to scale up synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Optimize residence time (e.g., 30 minutes at 100°C) for the thiazole-acetamido coupling step to enhance throughput .
  • Membrane Separation : Use nanofiltration membranes (MWCO 500 Da) to purify the final product and remove unreacted intermediates .

Q. What advanced statistical methods are used to correlate structural features with bioactivity?

Methodological Answer:

  • QSAR Modeling : Employ partial least squares (PLS) regression with descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • Machine Learning : Train random forest models on public bioactivity datasets (e.g., ChEMBL) to predict target engagement .

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